

Early Phase Clinical Trials of Ansofaxine: A Technical Overview

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Compound of Interest

Compound Name: **Ansofaxine**

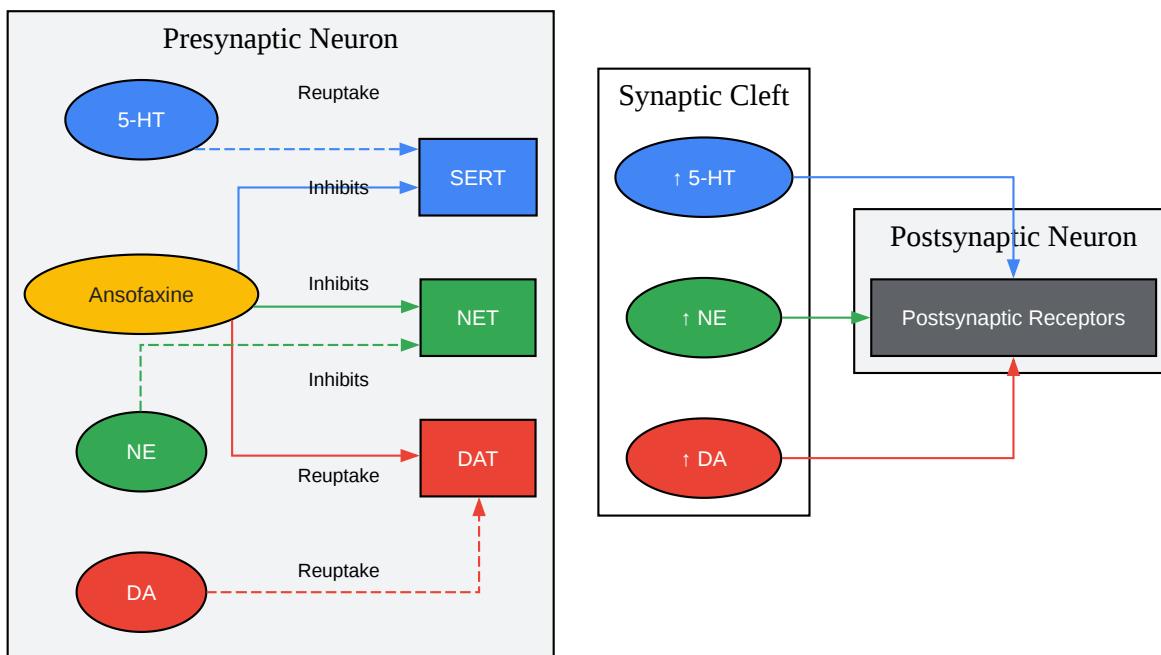
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Ansofaxine (formerly LY03005) is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been evaluated for the treatment of major depressive disorder (MDD). This technical guide provides an in-depth summary of the core findings from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action

Ansofaxine functions as a triple reuptake inhibitor, targeting the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking these transporters, **Ansofaxine** increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism underlying its antidepressant effects. Preclinical microdialysis studies in rats have demonstrated that **Ansofaxine** and its active metabolite, desvenlafaxine, can elevate extracellular levels of 5-HT, NE, and DA.



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Ansofazine's Mechanism of Action

Early Phase Clinical Development

Ansofazine has undergone several early-phase clinical trials to establish its pharmacokinetic profile, safety, and tolerability, as well as to identify an effective dose range for the treatment of MDD.

Phase I Clinical Trials in Healthy Volunteers

Three key Phase I studies were conducted in a total of 132 healthy volunteers to assess the safety and pharmacokinetics of Ansofazine extended-release (ER) tablets.[1]

Experimental Protocols:

- Single Ascending Dose (SAD) Study:

- Objective: To evaluate the safety and pharmacokinetics of single oral doses of **Ansofaxine**.
- Design: A randomized, single-blind, placebo-controlled, ascending dose design.
- Population: 72 healthy adult volunteers.[\[1\]](#)
- Dosage: Single doses ranging from 20 mg to 200 mg.[\[1\]](#)
- Assessments: Blood samples were collected at predefined time points to determine pharmacokinetic parameters. Safety and tolerability were monitored throughout the study.
- Multiple Ascending Dose (MAD) Study:
 - Objective: To assess the safety and pharmacokinetics of multiple oral doses of **Ansofaxine**.
 - Design: A randomized, double-blind, placebo-controlled, ascending dose design.
 - Population: 48 healthy adult volunteers.[\[1\]](#)
 - Dosage: Multiple doses ranging from 40 mg to 160 mg per day.[\[1\]](#)
 - Assessments: Pharmacokinetic parameters were assessed at steady-state. Safety and tolerability were continuously monitored.
- Food-Effect Study:
 - Objective: To evaluate the effect of food on the bioavailability of **Ansofaxine**.
 - Design: A randomized, open-label, two-period, two-sequence crossover study.
 - Population: 12 healthy adult volunteers.[\[1\]](#)
 - Procedure: Subjects received a single dose of **Ansofaxine** on two separate occasions, once under fasting conditions and once after a high-fat meal.
 - Assessments: Pharmacokinetic parameters were compared between the fed and fasted states.

Summary of Phase I Findings:

Study Type	Number of Subjects	Dose Range	Key Pharmacokinetic Findings	Safety and Tolerability
Single Ascending Dose	72	20 mg - 200 mg	Dose-proportional pharmacokinetic s. [1]	Generally well-tolerated.
Multiple Ascending Dose	48	40 mg/day - 160 mg/day	Steady-state achieved by day 3; dose-proportional at steady-state. [1]	Good safety and tolerability profile. [1]
Food-Effect	12	Single dose	No significant effect of food on bioavailability. [1]	Well-tolerated.

Phase II Dose-Finding Clinical Trial in Patients with MDD (NCT03785652)

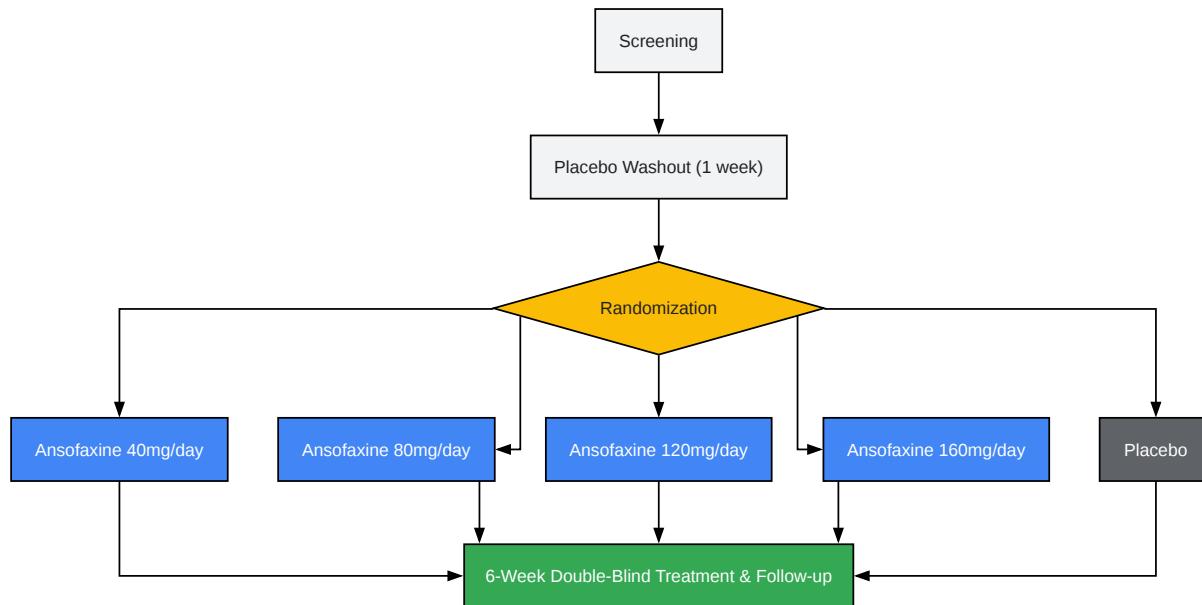
A multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, and tolerability of **Ansofaxine** ER tablets in adult patients with MDD.[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- Objective: To determine the optimal dose range of **Ansofaxine** and to assess its efficacy and safety in patients with MDD.
- Design: A 6-week, parallel-group, fixed-dose study.[\[2\]](#)
- Population: 260 adult patients (aged 18-65 years) diagnosed with MDD.[\[2\]](#) A total of 255 patients received the study drug.[\[2\]](#)

- Dosage Groups:
 - **Ansofaxine** 40 mg/day (n=52)
 - **Ansofaxine** 80 mg/day (n=52)
 - **Ansofaxine** 120 mg/day (n=51)
 - **Ansofaxine** 160 mg/day (n=51)
 - Placebo (n=49)
- Inclusion Criteria: Patients aged 18-65 with a primary diagnosis of MDD according to DSM-IV criteria, a 17-item Hamilton Depression Rating Scale (HAMD-17) total score ≥ 20 , and a Clinical Global Impression-Severity (CGI-S) score ≥ 4 .
- Exclusion Criteria: History of non-response to adequate antidepressant treatment, significant suicide risk, or other major psychiatric or unstable medical conditions.
- Primary Efficacy Endpoint: Change from baseline to week 6 in the HAMD-17 total score.[\[2\]](#)
- Safety Assessments: Monitoring of adverse events (AEs), vital signs, laboratory tests, and electrocardiograms (ECGs).

Phase II Clinical Trial Workflow:



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Phase II Dose-Finding Trial Workflow

Summary of Phase II Findings:

Efficacy:

Dose Group	Mean Change from Baseline in HAMD-17 Score at Week 6
Ansofaxine 40 mg/day	-12.46[4]
Ansofaxine 80 mg/day	-12.46[4]
Ansofaxine 120 mg/day	-12.46[4]
Ansofaxine 160 mg/day	-12.46[4]
Placebo	-9.71[4]

Statistically significant differences were observed between all **Ansofaxine** groups and the placebo group ($p=0.0447$).[4]

Safety and Tolerability:

Dose Group	Incidence of Treatment-Related Adverse Events (TRAEs)
Ansofaxine 40 mg/day	51.92%[4]
Ansofaxine 80 mg/day	65.38%[4]
Ansofaxine 120 mg/day	56.86%[4]
Ansofaxine 160 mg/day	62.75%[4]
Placebo	38.78%[4]

All doses of **Ansofaxine** were generally well-tolerated.[4] The most common treatment-related adverse events were generally mild to moderate in severity.

Conclusion

The early phase clinical trials of **Ansofaxine** have provided valuable insights into its pharmacokinetic profile, safety, and preliminary efficacy. The Phase I studies in healthy volunteers demonstrated that **Ansofaxine** has predictable, dose-proportional pharmacokinetics and is well-tolerated. The Phase II dose-finding study in patients with MDD suggested that

Ansofaxine is effective in reducing depressive symptoms across a range of doses (40 mg to 160 mg) compared to placebo, with an acceptable safety and tolerability profile. These findings supported the further clinical development of **Ansofaxine** for the treatment of major depressive disorder.

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